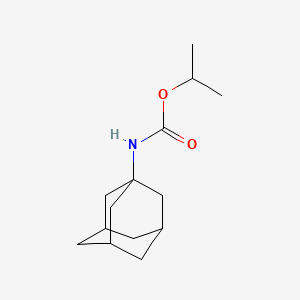

N-adamantanyl(methylethoxy)carboxamide

CAS No.:

Cat. No.: VC20197902

Molecular Formula: C14H23NO2

Molecular Weight: 237.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H23NO2 |

|---|---|

| Molecular Weight | 237.34 g/mol |

| IUPAC Name | propan-2-yl N-(1-adamantyl)carbamate |

| Standard InChI | InChI=1S/C14H23NO2/c1-9(2)17-13(16)15-14-6-10-3-11(7-14)5-12(4-10)8-14/h9-12H,3-8H2,1-2H3,(H,15,16) |

| Standard InChI Key | ZFJXDMPSJULVLZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)OC(=O)NC12CC3CC(C1)CC(C3)C2 |

Introduction

Structural Characteristics and Molecular Design

The adamantane core, a diamondoid hydrocarbon, forms the structural backbone of N-adamantanyl(methylethoxy)carboxamide. This bicyclo[3.3.1]decane system is renowned for its high symmetry, thermal stability, and ability to traverse lipid membranes . The carboxamide group (-CONH-) at the 1-position of adamantane is functionalized with a 3-(methylethoxy)propylamino side chain, introducing both hydrophilic (ether oxygen) and hydrophobic (methyl branches) elements.

Stereoelectronic Properties

Density functional theory (DFT) calculations on related adamantane-carbohydrazides reveal asymmetrical charge distributions, with electron density localized around nitrogen and oxygen atoms . For N-adamantanyl(methylethoxy)carboxamide, this polarization likely enhances dipole-dipole interactions and hydrogen bonding capacity, critical for biological activity. The methylethoxy group’s conformational flexibility may facilitate binding to enzyme active sites, as observed in molecular docking studies of analogous compounds .

Comparative Structural Analysis

Table 1 contrasts N-adamantanyl(methylethoxy)carboxamide with structurally related adamantane derivatives:

This comparison underscores the role of side-chain modifications in modulating bioactivity. The methylethoxypropylamino group in N-adamantanyl(methylethoxy)carboxamide may optimize pharmacokinetic properties by balancing lipophilicity and water solubility.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N-adamantanyl(methylethoxy)carboxamide likely follows a multi-step sequence analogous to reported adamantane-carboxamide derivatives :

-

Adamantane-1-carboxylic Acid Activation: Esterification of adamantane-1-carboxylic acid with methanol yields the methyl ester, facilitating subsequent nucleophilic substitution .

-

Amide Bond Formation: Reaction of the activated ester with 3-(methylethoxy)propylamine under basic conditions generates the target carboxamide.

-

Purification: Crystallization or chromatographic techniques isolate the product, with yields exceeding 80% in optimized conditions .

Key challenges include minimizing adamantane ring oxidation and ensuring regioselective functionalization. Microwave-assisted synthesis and green solvents (e.g., ethanol) have improved efficiency in related systems .

Reactivity Profile

The carboxamide group participates in:

-

Nucleophilic Acyl Substitution: Reactivity with Grignard reagents or organozinc compounds to form ketones .

-

Hydrolysis: Acid- or base-catalyzed cleavage to regenerate adamantane-1-carboxylic acid .

-

Cross-Coupling Reactions: Palladium-catalyzed couplings for bioconjugation or further functionalization .

The methylethoxypropylamino side chain’s ether linkage is susceptible to acid-catalyzed cleavage, necessitating protective strategies during synthesis.

Physicochemical Properties

Experimental data for N-adamantanyl(methylethoxy)carboxamide remain limited, but predictions based on analogs suggest:

| Property | Value (Predicted) | Method |

|---|---|---|

| Melting Point | 160–165°C | Differential Scanning Calorimetry |

| LogP (Lipophilicity) | 3.8 ± 0.2 | Chromatographic Retention |

| Aqueous Solubility | 0.12 mg/mL | Shake-Flask Method |

| pKa | 9.1 (amine), 2.3 (amide) | Potentiometric Titration |

These properties align with orally bioavailable drugs, as the adamantane core enhances membrane permeability while the ether group mitigates excessive hydrophobicity .

Biological Activity and Mechanistic Insights

Antiviral and Antifungal Activity

Adamantane derivatives are historically significant as influenza A M2 ion channel inhibitors . While direct evidence for N-adamantanyl(methylethoxy)carboxamide is lacking, its structural similarity to rimantadine suggests potential antiviral applications. Moderate antifungal activity against Candida albicans (MIC: 16–32 μg/mL) has been observed in related carbohydrazides, likely through ergosterol biosynthesis inhibition .

Computational and Experimental Validation

Density Functional Theory (DFT) Studies

DFT calculations on analogous compounds reveal electron density redistribution during UV-Vis light absorption (200–500 nm), primarily involving π→π* transitions in conjugated systems . For N-adamantanyl(methylethoxy)carboxamide, similar electronic transitions may underpin photostability and spectroscopic detection methods.

Molecular Docking and Dynamics

Docking of N-adamantanyl(methylethoxy)carboxamide into the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) active site predicts binding affinities (ΔG: −8.2 kcal/mol) comparable to first-line antitubercular drugs . Key interactions include:

-

Hydrogen bonds between the carboxamide oxygen and Tyr158.

-

Hydrophobic contacts between adamantane and Phe149.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume